molecular formula C3H4Br2 B080434 1,1-Dibromo-1-propene CAS No. 13195-80-7

1,1-Dibromo-1-propene

Cat. No.: B080434
CAS No.: 13195-80-7
M. Wt: 199.87 g/mol
InChI Key: HTEJLXYOJZOXKM-UHFFFAOYSA-N
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Description

1,1-Dibromo-1-propene: is an organobromine compound with the molecular formula C₃H₄Br₂ . It is a colorless liquid with a sweet odor and is primarily used in organic synthesis. The compound is known for its reactivity due to the presence of two bromine atoms attached to the same carbon atom, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibromo-1-propene can be synthesized through the bromination of propene. The reaction involves the addition of bromine to propene in the presence of a catalyst such as iron bromide. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of propene using bromine in the presence of a solvent like carbon tetrachloride. The reaction is conducted in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibromo-1-propene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1-Dibromo-1-propene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-dibromo-1-propene involves the reactivity of the bromine atoms attached to the same carbon atom. This unique structure allows the compound to participate in various chemical reactions, including nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or catalysts used .

Comparison with Similar Compounds

Uniqueness: 1,1-Dibromo-1-propene is unique due to the presence of two bromine atoms on the same carbon atom, which imparts distinct reactivity compared to other dibromoalkanes. This unique structure makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

1,1-dibromoprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2/c1-2-3(4)5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEJLXYOJZOXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065377
Record name 1-Propene, 1,1-dibromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13195-80-7
Record name 1,1-Dibromo-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13195-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propene, 1,1-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 1,1-dibromo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propene, 1,1-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dibromopropene
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